molecular formula C39H35NO4S B2464390 (R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid CAS No. 1359658-41-5

(R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid

Cat. No.: B2464390
CAS No.: 1359658-41-5
M. Wt: 613.77
InChI Key: POEDPRJPBCNZHB-PSXMRANNSA-N
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Description

(R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid (CAS: 1417789-17-3) is a protected amino acid derivative widely utilized in peptide synthesis. Its structure comprises:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino terminus, enabling orthogonal deprotection in solid-phase peptide synthesis (SPPS) .
  • Tritylthio (S-trityl) group: A bulky sulfur-protecting moiety at the 5th position of the pentanoic acid backbone. This group enhances steric shielding, prevents undesired disulfide formation, and allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
  • R-configuration: The stereochemistry at the α-carbon ensures compatibility with chiral peptide sequences.

This compound is critical for introducing thiol functionalities into peptides, enabling post-synthetic modifications such as conjugation, cyclization, or metal coordination .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42)/t36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEDPRJPBCNZHB-PSXMRANNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H35NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is an important compound in medicinal chemistry, particularly in the design of peptide-based therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: (R)-2-((9-Fluorenylmethyloxycarbonyl)amino)-5-(tritylthio)pentanoic acid
  • Molecular Formula: C39H35NO4S
  • Molecular Weight: 613.76 g/mol
  • CAS Number: 1359658-41-5

The compound features a unique structure that contributes to its biological activity. The Fmoc group (9-fluorenylmethyloxycarbonyl) enhances stability and solubility, while the tritylthio group provides a thiol functionality that can participate in various biochemical interactions.

This compound exhibits several biological activities attributed to its structural components:

  • Enzyme Inhibition:
    • The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
    • It has been shown to interact with proteases and other enzymes crucial for cellular signaling.
  • Receptor Modulation:
    • The compound can modulate receptors involved in various signaling pathways, potentially influencing cell proliferation and apoptosis.
    • Its ability to mimic natural peptides allows it to bind effectively to receptor sites.

Biological Activity Overview

Research indicates that this compound has significant potential in therapeutic applications. Key findings include:

  • Anti-inflammatory Effects:
    • Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.
  • Antitumor Activity:
    • In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound. Notable research insights include:

StudyFindings
Demonstrated enzyme inhibition leading to reduced inflammatory responses in animal models.
Showed potential antitumor activity against breast and colon cancer cell lines with IC50 values indicating effective cytotoxicity.
Investigated the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics in vivo.

Case Studies

  • Case Study on Anti-inflammatory Activity:
    A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a rat model of induced arthritis. The results indicated a significant reduction in swelling and pain scores compared to controls, highlighting its therapeutic potential for inflammatory diseases.
  • Case Study on Antitumor Efficacy:
    In another investigation, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results showed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis induction confirmed through flow cytometry analyses.

Scientific Research Applications

Peptide Synthesis

(R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is primarily used as a building block in peptide synthesis. The Fmoc protecting group allows for the selective modification of amino acids during solid-phase peptide synthesis, which is crucial for creating complex peptide structures .

Drug Development

This compound is utilized in the development of peptide-based drugs. Its ability to modify structures while maintaining biological activity is essential for creating therapeutics with enhanced efficacy and stability. Researchers have explored its potential in formulating drugs targeting various diseases, including cancer and bacterial infections .

Bioconjugation

In bioconjugation processes, this compound aids in attaching biomolecules to surfaces or other molecules. This application is vital in developing targeted drug delivery systems, enhancing the specificity and effectiveness of therapeutic agents .

Protein Engineering

The compound's unique structure allows researchers to design novel proteins with improved properties. By introducing specific functionalities, it enhances protein stability and activity, making it a valuable tool in protein engineering .

Peptide Stability Enhancement

A study synthesized cyclic peptides incorporating this compound and evaluated their biological activities. The results indicated that cyclic peptides showed improved stability and biological activity compared to linear counterparts, suggesting its utility in developing more effective peptide-based therapeutics .

Antimicrobial Peptides Development

Another case study focused on synthesizing antimicrobial peptides using this amino acid derivative. The synthesized peptides exhibited significant inhibition of bacterial growth at low concentrations, highlighting their potential as novel antibiotic agents against resistant strains .

Chemical Reactions Analysis

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is selectively cleaved under basic conditions to expose the α-amino group for subsequent peptide elongation.

  • Reagents : 20–50% piperidine in DMF or NMP .

  • Mechanism : Base-induced β-elimination generates dibenzofulvene (DBF), which reacts with excess piperidine to form stable adducts .

  • Kinetics : Deprotection occurs rapidly (<30 seconds in 20% piperidine/DMF) .

  • Stability : The tritylthio (Trt-S-) group remains intact under these conditions due to its acid-sensitive nature .

Tritylthio Group Stability and Cleavage

The tritylthio moiety serves as a protecting group for thiols during synthesis and is removed under acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIPS) and water .

  • Conditions : 91% TFA, 5% H₂O, 4% TIPS for 1.5 hours at room temperature .

  • Outcome : Cleavage yields a free thiol, enabling disulfide bond formation or bioconjugation .

Comparative Stability of Protecting Groups

Protecting GroupStability to BaseStability to Acid
FmocLabile (piperidine)Stable
TritylthioStableLabile (TFA)

Peptide Coupling Reactions

The compound participates in solid-phase peptide synthesis (SPPS) via carbodiimide-mediated activation:

  • Activation : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with HOBt (hydroxybenzotriazole) .

  • Coupling Efficiency :

    • Solvent : DMF or DCM.

    • Base : DIPEA (N,N-diisopropylethylamine) or collidine .

    • Typical Yield : >95% for single couplings, verified by ninhydrin tests .

Acidolytic Side Reactions

Prolonged TFA exposure may lead to side reactions:

  • Thioester Formation : Partial conversion of free thiols to thioesters in the presence of scavengers like anisole .

  • Racemization Risk : Minimal (<1%) due to steric hindrance from the Trt-S- group during coupling .

Example 1: SPPS of a CXCR4 Antagonist

  • Sequence : Incorporation of (R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid at position 10.

  • Conditions :

    • Resin: Rink-Amide MBHA (0.32 mmol/g).

    • Cleavage: TFA/H₂O/TIPS (91:5:4).

    • Purity: Crude peptide >85% (LCMS analysis).

Example 2: Tritylthio-Mediated Drug Delivery

  • Conjugation : Thiol-ene click chemistry with polyethylene glycol (PEG)-maleimide.

  • Efficiency : >90% conjugation yield confirmed by HPLC.

Table 1: Reaction Optimization for Fmoc Deprotection

BaseConcentration (%)Time (min)Efficiency (%)
Piperidine20299+
Morpholine50595
DBU2198

Table 2: Acidic Cleavage Conditions for Tritylthio

Acid SystemTime (h)Thiol Yield (%)
TFA/H₂O/TIPS (91:5:4)1.595
TFA/EDT (95:5)288

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Position Configuration Molecular Weight Key Property
(R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid Tritylthio 5 R ~520.6* Thiol protection, SPPS compatibility
5-(Phenylselanyl)pentanoic acid Phenylselanyl 5 N/A ~272.2 Diselenide bond formation
(S)-2-Amino-5,5,5-trifluoropentanoic acid Trifluoromethyl 5 S ~193.1 Enhanced hydrophobicity
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid Azido 5 S ~364.4 Click chemistry compatibility

*Calculated based on formula C₃₃H₃₁NO₄S.

Research Findings

  • Synthesis Challenges : Dynamic kinetic resolution is employed for fluorinated analogs to achieve enantiopurity , whereas tritylthio derivatives require careful handling to avoid premature deprotection .
  • Stability : Tritylthio groups exhibit superior acid stability compared to tert-butylthio (t-BuS) or acetamidomethyl (Acm) protections .
  • Deprotection Efficiency : Tritylthio removal under mild acidic conditions (e.g., 1% TFA) preserves peptide integrity, whereas selenium-based groups require harsher oxidative treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid in solid-phase peptide synthesis (SPPS)?

  • Methodology : The compound is synthesized using Fmoc-based SPPS. Resin preparation involves coupling the Fmoc-protected amino acid derivative (e.g., 5-aminopentanoic acid) to chlorotrityl chloride (CTC) resin in dichloromethane (DCM) with diisopropylethylamine (DIEA) as a base. The reaction proceeds under nitrogen bubbling at 15°C for 2 hours to ensure efficient loading . The tritylthio group is introduced via thiol-protection strategies, often using trityl (Trt) as a protecting group due to its stability under acidic cleavage conditions .

Q. How is the enantiomeric purity of this compound validated?

  • Methodology : Chiral HPLC is the gold standard for assessing enantiomeric purity. For example, in studies of baclofen homologues, enantiomers were resolved using chiral columns (e.g., Chirobiotic T) with mobile phases like methanol/acetic acid/triethylamine, achieving >99% enantiomeric excess (ee) . Similar protocols can be adapted for this compound, with mass spectrometry (MS) or nuclear magnetic resonance (NMR) used to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : 1H and 13C NMR to confirm the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and tritylthio moiety (δ 7.2–7.5 ppm for trityl protons).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C39H34N2O4S: 627.22 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection at 254 nm (Fmoc absorption) for purity assessment .

Advanced Research Questions

Q. How does the tritylthio group influence enzyme inactivation mechanisms in pyridoxal phosphate (PLP)-dependent systems?

  • Methodology : The tritylthio group can act as a latent electrophile. In studies of 2-amino-4-chloro-5-(p-nitrophenylsulfinyl)pentanoic acid, β-carbanion-assisted γ-halide elimination generates an allyl sulfoxide intermediate, which undergoes sigmatropic rearrangement to a sulfenate ester. This electrophilic intermediate covalently modifies enzyme active-site nucleophiles (e.g., cysteine residues), leading to irreversible inactivation. Similar mechanisms may apply to the tritylthio derivative, with thiol-protection studies (e.g., dithiothreitol reactivation) used to validate covalent modification .

Q. What strategies optimize the stability of the tritylthio group during peptide elongation?

  • Methodology :

  • Protection : Use of trityl (Trt) ensures stability under basic Fmoc deprotection conditions (20% piperidine in DMF).
  • Cleavage : Mild acidic conditions (e.g., 1% trifluoroacetic acid in DCM) selectively remove the trityl group without disrupting the peptide backbone .
  • Kinetic Monitoring : Real-time UV monitoring (e.g., 301 nm for trityl cation release) ensures controlled deprotection .

Q. Can computational modeling predict the reactivity of the tritylthio group in enzyme active sites?

  • Methodology : Density functional theory (DFT) calculations (e.g., M05-2X/6-311+G(d,p) level) can model the energy barriers for sulfenate ester formation and nucleophilic attack. For example, in organoselenium compounds, TDDFT accurately predicted transient absorption spectra of dimer anions, validating mechanistic pathways. Similar approaches can be applied to tritylthio derivatives to design targeted enzyme inhibitors .

Contradictions and Validation

  • Synthesis Efficiency : and agree on Fmoc/CTC resin protocols, but tritylthio incorporation may require tailored coupling agents (e.g., HATU vs. HBTU) to minimize racemization .
  • Enzyme Inactivation : While highlights irreversible inactivation via sulfenate esters, notes that structural homologues (e.g., baclofen derivatives) may exhibit non-covalent mechanisms. Researchers must empirically validate inactivation pathways using activity assays and stoichiometric labeling (e.g., tritium incorporation) .

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